molecular formula C15H12F2N6O B2578437 1-(2,6-difluorophenyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2034304-28-2

1-(2,6-difluorophenyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Cat. No.: B2578437
CAS No.: 2034304-28-2
M. Wt: 330.299
InChI Key: YZPRFSJCCDCCGI-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a useful research compound. Its molecular formula is C15H12F2N6O and its molecular weight is 330.299. The purity is usually 95%.
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Scientific Research Applications

Substituent Effects and Complexation

  • Research has shown that pyrid-2-yl ureas exhibit distinct conformational isomers influenced by substituent effects, which play a significant role in their ability to bind to cytosine through hydrogen bonding and complexation. The presence of electron-withdrawing substituents enhances these interactions, suggesting potential applications in nucleotide recognition and sensor technologies (Chia-Hui Chien et al., 2004).

Crystal Structure Analysis

  • Crystallographic studies have provided insights into the structural aspects of related compounds, highlighting the importance of N—H⋯O hydrogen bonds and π–π interactions in forming stable molecular architectures. Such structural knowledge is crucial for designing new materials with desired properties (Seonghwa Cho et al., 2015).

Metallo-Supramolecular Assemblies

  • The ability to equip metallo-supramolecular macrocycles with functional groups via pyridine-substituted urea ligands has been demonstrated, facilitating the formation of complexes that can be tuned for specific applications in catalysis, sensing, and molecular recognition (Ralf W. Troff et al., 2012).

Spectroscopic Characterization and DFT Studies

  • Detailed spectroscopic characterization and density functional theory (DFT) studies on triazole compounds related to the query molecule have provided valuable insights into their electronic structures and potential for applications in materials science and optical technologies (Ersin Inkaya et al., 2013).

Anticancer Activity

  • Synthesis and evaluation of derivatives have shown significant antiproliferative effects against various cancer cell lines, indicating potential therapeutic applications. The structural modifications and biological evaluations contribute to the development of new anticancer agents (Jian Feng et al., 2020).

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N6O/c16-12-2-1-3-13(17)14(12)20-15(24)19-8-10-9-23(22-21-10)11-4-6-18-7-5-11/h1-7,9H,8H2,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPRFSJCCDCCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CN(N=N2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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